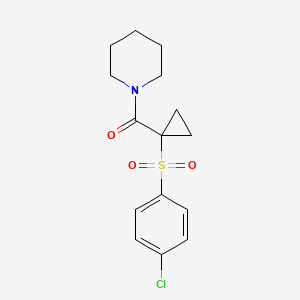![molecular formula C13H7Cl2N3 B13116119 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4 and a phenyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common method involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another method includes the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters . Additionally, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones provide another route for the synthesis of pyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition, particularly dihydrofolate reductase and tyrosine kinases.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including dihydrofolate reductase and tyrosine kinases . It binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The compound also interferes with DNA synthesis and repair processes, contributing to its anticancer properties .
Comparison with Similar Compounds
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines: These compounds are known for their dihydrofolate reductase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These derivatives exhibit antiproliferative, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H7Cl2N3 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
2,4-dichloro-7-phenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H7Cl2N3/c14-11-9-6-7-10(8-4-2-1-3-5-8)16-12(9)18-13(15)17-11/h1-7H |
InChI Key |
FYDIMYNLRZJCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)





![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)







